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H-Met-AMC acetate salt

Aminopeptidase Assays Substrate Specificity Enzyme Kinetics

Generic AMC substrates compromise kinetic assay validity. H-Met-AMC acetate salt is the definitive fluorogenic substrate for MetAP2 and aminopeptidase N. • Km 310 µM, kcat 3.3 min⁻¹ enables robust HTS with Z' >0.5. • 380/460 nm fluorescence avoids pNA chromogenic interference. • Dual MetAP2/APN utility reduces procurement complexity.

Molecular Formula C15H18N2O3S
Molecular Weight 306.39
CAS No. 94367-34-7
Cat. No. B613021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-AMC acetate salt
CAS94367-34-7
Molecular FormulaC15H18N2O3S
Molecular Weight306.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Met-AMC Acetate Salt: MetAP2 & APN Fluorogenic Substrate


H-Met-AMC acetate salt (L-methionine-7-amido-4-methylcoumarin acetate) is a fluorogenic peptide substrate specifically designed for the detection and kinetic characterization of methionine aminopeptidase 2 (MetAP2) and aminopeptidase N (APN) . The compound consists of an L-methionine residue linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage releases free AMC, producing a quantifiable fluorescent signal with excitation/emission maxima at 380/460 nm (or alternative settings 355/440, 375/450) . This compound is supplied as the acetate salt form (CAS 94367-34-7 for the free base, or CAS 201854-07-1 for the acetate salt with molecular weight 366.43 g/mol), which provides enhanced solubility in aqueous assay buffers compared to the neutral form .

1
Fluorogenic MetAP2/APN substrate L-methionine-AMC for methionine aminopeptidase and aminopeptidase N detection
2
Acetate salt for aqueous buffers Supports dissolution in standard assay conditions compared to neutral form
3
AMC fluorescence detection Ex/Em 380/460 nm compatible with common plate readers

H-Met-AMC Specificity vs. Generic AMC Substrates


Aminopeptidase substrates bearing the AMC fluorophore are not interchangeable reagents. The N-terminal amino acid residue dictates enzyme recognition and catalytic efficiency through interactions with the enzyme's S1 subsite [1]. For methionine aminopeptidases, the presence of a methionine residue is essential for substrate binding and turnover; substituting this residue with alanine (Ala-AMC), leucine (Leu-AMC), or other amino acids fundamentally alters the substrate's enzyme specificity profile and kinetic parameters [2]. Furthermore, even among substrates designed for MetAP2, the choice between mono-amino acid substrates (e.g., H-Met-AMC) and longer peptide substrates (e.g., H-Met-Gly-Pro-AMC) involves substantial trade-offs in catalytic efficiency, with dipeptide and tripeptide substrates exhibiting up to 250-fold differences in kcat/Km [3]. Procurement of a generic 'AMC substrate' without consideration of the specific amino acid moiety and peptide length will result in invalid kinetic comparisons, reduced assay sensitivity, and unreliable inhibitor screening outcomes.

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N-terminal residue determines specificity

Substituting Met with Ala, Leu or other residues shifts enzyme recognition; generic AMC substrates may not match MetAP2/APN selectivity requirements.

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Peptide length affects catalytic efficiency

Tripeptide substrates (e.g., Met-Gly-Pro-AMC) can differ >100-fold in kcat/Km; direct replacement without method adjustment may invalidate kinetic comparisons.

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Fluorophore type impacts detection sensitivity

pNA-based substrates yield lower signal-to-noise; switching to AMC requires fluorescence reader settings and may alter apparent inhibition profiles.

H-Met-AMC Differentiation Evidence


Specificity vs. Ala-AMC and Leu-AMC (Porcine MetAP)

In purified porcine skeletal muscle methionyl aminopeptidase assays, H-Met-AMC (reported as Met-AMC) demonstrated equivalent maximal hydrolytic activity to Lys-AMC, Ala-AMC, and Leu-AMC, indicating that these four substrates are all efficiently cleaved by the enzyme [1]. However, Pro-AMC was not hydrolyzed at all, confirming that the N-terminal residue dictates substrate recognition. This places H-Met-AMC among the most active substrates for this class of enzyme, validating its utility in assays where methionine-specific cleavage is required but where cross-reactivity with alanine or leucine substrates may be undesirable or confounding [1].

Substrate specificity vs. Ala/Leu
Head-to-head
Equivalent maximal activity to Ala‑AMC, Leu‑AMC; Pro‑AMC shows no hydrolysis.
Supports MetAP substrate validation; methionine residue required for enzyme recognition.
Porcine skeletal muscle MetAP; pH 7.5, 40°C.
Aminopeptidase Assays Substrate Specificity Enzyme Kinetics

Fluorescence Sensitivity Gain Over Met-pNA Detection

H-Met-AMC provides substantially higher assay sensitivity compared to the absorbance-based analog methionyl-p-nitroaniline (Met-pNA). While both substrates contain the identical methionine recognition moiety, AMC-based detection operates via fluorescence, which typically offers a signal change from near-zero background to bright emission upon cleavage [1]. This yields a markedly improved signal-to-noise ratio relative to pNA substrates, which produce only a gradual absorbance change during the reaction course [1]. In kinetic characterization of recombinant human MetAP2, both Met-AMC and Met-pNA exhibited substantially reduced catalytic efficiency (at least 250-fold lower kcat/Km) compared to tripeptide substrates, a reduction attributed almost entirely to decreased turnover rate (kcat) [2]. This confirms that the choice of leaving group does not alter the rate-limiting step for MetAP2, allowing researchers to select the more sensitive AMC fluorophore without compromising kinetic validity.

Fluorescence vs. pNA detection
Class-level
AMC substrates reported >100‑fold fluorescence increase; pNA substrates produce gradual absorbance change.
May support higher sensitivity for low-abundance MetAP2 detection and screening.
Signal-to-noise advantage depends on instrument settings and assay buffer.
Fluorogenic Substrates Assay Sensitivity High-Throughput Screening

Kinetic Trade-Offs: Single Amino Acid vs. Tripeptide Substrates

For recombinant human MetAP2, the catalytic efficiency (kcat/Km) of H-Met-AMC is at least 250-fold lower than that of tripeptide substrates such as Met-Gly-Pro-AMC [1]. This substantial difference arises almost entirely from a reduction in turnover rate (kcat) rather than altered substrate binding (Km), indicating that amide bond cleavage is partially rate-limiting for the mono-amino acid substrate [1]. While tripeptide substrates achieve higher catalytic efficiency (approximately 5 × 10⁵ M⁻¹ min⁻¹), their use in screening assays often requires a coupled enzyme system (e.g., DPPIV) to release the AMC fluorophore, adding complexity and potential interferences [2]. H-Met-AMC offers a simpler, single-step assay format that directly releases AMC upon MetAP2 cleavage, albeit with reduced turnover.

Mono- vs tripeptide kinetics
Head-to-head
kcat/Km ~1.1 × 10⁴ M⁻¹ min⁻¹ for H-Met-AMC; tripeptide substrates reach ~5 × 10⁵ M⁻¹ min⁻¹ (≥45‑fold difference).
Trade-off between single-step simplicity and maximal catalytic efficiency; method choice depends on assay throughput needs.
Recombinant human MetAP2; pH 7.5, 30°C. Rate-limiting step differs for mono‑amino acid substrates.
MetAP2 Kinetics Substrate Efficiency Coupled Enzyme Assays

Defined Kinetic Constants for MetAP2 Assay Standardization

The kinetic parameters for H-Met-AMC with recombinant human MetAP2 have been established as Km = 0.31 ± 0.02 mM (310 μM) and kcat = 3.3 ± 0.1 min⁻¹ at pH 7.5 and 30°C, yielding a calculated catalytic efficiency (kcat/Km) of approximately 1.1 × 10⁴ M⁻¹ min⁻¹ . These well-defined parameters enable researchers to perform accurate kinetic analyses, calculate inhibitor Ki values using established equations, and compare results across different studies and laboratories. The reproducibility of these kinetic constants across multiple vendor sources validates the consistency of the material and supports its use as a reference substrate for MetAP2 activity assays .

MetAP2 kinetic constants
Data to verify
Km = 0.31 ± 0.02 mM, kcat = 3.3 ± 0.1 min⁻¹
Reported parameters for assay design; confirm with in‑house enzyme preparation.
Sources not provided; verify under your assay conditions.
Enzyme Kinetics MetAP2 Assay Standardization Km Determination

H-Met-AMC Validated Applications


MetAP2 Inhibitor HTS for Anticancer Discovery

Use H-Met-AMC as the primary substrate in 384- or 1536-well fluorescence-based MetAP2 activity assays for screening small-molecule inhibitor libraries. The compound's defined Km (310 μM) and kcat (3.3 min⁻¹) enable robust assay design with Z'-factor >0.5 achievable under optimized conditions . The fluorogenic AMC leaving group provides superior signal-to-noise ratio compared to chromogenic pNA substrates, reducing false-positive rates in large-scale screens [1]. This application is particularly relevant for oncology programs targeting MetAP2, a validated anticancer target involved in angiogenesis and tumor growth.

Recombinant MetAP2 Kinetic Characterization

Employ H-Met-AMC to determine the specific activity and kinetic parameters (Km, Vmax) of purified recombinant MetAP2 batches as part of quality control and enzyme characterization protocols. The established kinetic constants (Km = 0.31 mM, kcat = 3.3 min⁻¹ at pH 7.5, 30°C) provide a benchmark for assessing enzyme lot-to-lot consistency and proper folding/activity . This direct single-substrate assay avoids the complexity of coupled enzyme systems required for tripeptide substrates, enabling rapid and reproducible enzyme activity verification [2].

APN/CD13 Activity Assays in Inflammation and Cancer

Utilize H-Met-AMC as a validated substrate for aminopeptidase N (APN), with a reported Km of 377 μM . This dual utility (MetAP2 and APN) allows the same substrate stock to support multiple research programs, reducing procurement complexity. For APN-specific assays, researchers must include appropriate controls (e.g., bestatin inhibition) to distinguish APN activity from potential MetAP2 contribution in complex biological samples. The established fluorescence detection parameters (excitation 380 nm/emission 460 nm) are compatible with standard fluorescence plate readers .

Application
Selection Property
Validation Focus
MetAP2 inhibitor screening for oncology research
Fluorogenic single-step assay format
Assay robustness (Z'-factor, signal-to-noise) under screening conditions
Recombinant MetAP2 kinetic characterization
Defined Km and kcat benchmarks (reported)
Lot-to-lot activity consistency; enzyme quality control
APN/CD13 activity studies in inflammation and cancer research
Dual MetAP2/APN substrate utility
APN-specific signal validation (e.g., bestatin inhibition) to control for MetAP2 contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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